molecular formula C16H15NO2 B175593 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one CAS No. 154932-68-0

5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B175593
CAS No.: 154932-68-0
M. Wt: 253.29 g/mol
InChI Key: HKUPXKYZDOQZHE-UHFFFAOYSA-N
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Description

5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a methoxy group at the 5-position, a pyridin-4-ylmethyl group at the 2-position, and a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 5-methoxyindene and 4-pyridinemethanol.

    Friedel-Crafts Alkylation: The 5-methoxyindene undergoes Friedel-Crafts alkylation with 4-pyridinemethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 5-methoxy-2-(pyridin-4-ylmethyl)indene.

    Hydrogenation: The intermediate is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen gas to reduce the double bond in the indene ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the indenone core can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-1-one
  • 5-methoxy-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-one
  • 5-methoxy-2-(pyridin-4-ylmethyl)-1H-inden-1-one

Uniqueness

5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the pyridin-4-ylmethyl group at the 2-position contributes to its unique reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-14-2-3-15-12(10-14)9-13(16(15)18)8-11-4-6-17-7-5-11/h2-7,10,13H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUPXKYZDOQZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(C2)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434982
Record name 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154932-68-0
Record name 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

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